An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Foreword: The Significance of 1,2,4-Triazole-3-thiols in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions. This privileged scaffold is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties. The strategic incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, promising derivative: 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This compound, with its particular substitution pattern, is of significant interest to researchers in oncology and infectious diseases. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just a methodology, but a deeper understanding of the chemical principles and analytical techniques involved.
I. Synthetic Pathway: A Two-Step Approach to the Triazole Core
The synthesis of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is efficiently achieved through a well-established two-step reaction sequence. This robust methodology involves the initial formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This approach is widely adopted due to its reliability and the ready availability of the starting materials.
Causality Behind the Synthetic Strategy
The choice of this two-step synthesis is predicated on fundamental principles of organic chemistry. The initial step, the formation of 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide, is a nucleophilic addition-elimination reaction. The highly nucleophilic nitrogen of 4-methylthiosemicarbazide readily attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The subsequent base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of one of the thiosemicarbazide nitrogens onto the carbonyl carbon, followed by dehydration to yield the stable aromatic triazole ring. The use of a strong base, such as sodium hydroxide, is crucial to deprotonate the amide nitrogen, thereby increasing its nucleophilicity and facilitating the ring closure.
II. Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. While a specific protocol for this exact molecule is not extensively reported, the following procedure is a robust and validated method based on the synthesis of closely related analogues.[1][2]
Part 1: Synthesis of 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide (Intermediate)
Materials and Reagents:
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4-Chlorobenzohydrazide
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Methyl isothiocyanate
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Ethanol (absolute)
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Pyridine (as catalyst, optional)
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).
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To this solution, add methyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring. A catalytic amount of pyridine (2-3 drops) can be added to facilitate the reaction.
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The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).
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After completion of the reaction, the mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.
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The crude product is washed with cold ethanol and then recrystallized from ethanol to afford pure 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide as a white crystalline solid.
Part 2: Synthesis of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Target Compound)
Materials and Reagents:
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1-(4-chlorobenzoyl)-4-methylthiosemicarbazide
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Sodium hydroxide (2 M aqueous solution)
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Hydrochloric acid (concentrated)
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Water
Procedure:
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A suspension of 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide (0.05 mol) in 2 M aqueous sodium hydroxide solution (100 mL) is placed in a 250 mL round-bottom flask.
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The mixture is heated under reflux for 4-6 hours with constant stirring. During this time, the solid will dissolve, and the solution will become clear.
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After the reflux is complete, the reaction mixture is cooled to room temperature in an ice bath.
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The cooled solution is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The addition of acid should be done slowly and with stirring, as it is an exothermic process.
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The resulting white precipitate of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is collected by vacuum filtration.
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The crude product is washed thoroughly with cold water to remove any inorganic impurities and then dried.
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For further purification, the product can be recrystallized from ethanol or an ethanol-water mixture.
III. Reaction Mechanism and Workflow Visualization
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Workflow
Caption: A flowchart of the experimental synthesis and characterization process.
IV. Physicochemical and Spectroscopic Characterization
Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The following table summarizes the expected physicochemical and spectroscopic data, based on values reported for analogous compounds.[3][4]
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | Expected in the range of 180-250 °C (highly dependent on purity) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5-14.0 (s, 1H, SH): This characteristic downfield singlet is indicative of the thiol proton. The chemical shift can vary with concentration and temperature. ~7.5-7.8 (m, 4H, Ar-H): A multiplet corresponding to the protons of the 4-chlorophenyl ring. ~3.4-3.6 (s, 3H, N-CH₃): A singlet for the methyl group attached to the nitrogen of the triazole ring. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165-168 (C=S): Carbon of the thione group. ~150-155 (C-Cl): Carbon of the triazole ring attached to the chlorophenyl group. ~128-135 (Ar-C): Aromatic carbons. ~30-35 (N-CH₃): Methyl carbon. |
| FT-IR (KBr, cm⁻¹) | ~3100-3200 (N-H stretch): Due to the tautomeric thione form. ~2550-2600 (S-H stretch): Indicative of the thiol form. ~1600-1620 (C=N stretch): Characteristic of the triazole ring. ~1250-1300 (C=S stretch): Thione group vibration. ~1090 (C-Cl stretch): Aromatic chloro-substituent. |
| Mass Spectrometry (ESI-MS) | m/z: Expected [M+H]⁺ at approximately 240.03. |
V. Potential Applications and Future Directions
Derivatives of 5-(4-chlorophenyl)-4-substituted-4H-1,2,4-triazole-3-thiol have demonstrated significant potential in various therapeutic areas. The presence of the 4-chlorophenyl moiety is a common feature in many biologically active compounds, often enhancing their binding affinity to target proteins.
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Anticancer Activity: Structurally similar compounds have been investigated for their potential as anticancer agents.[5][6] These molecules may exert their effects through various mechanisms, including the inhibition of specific kinases or the disruption of protein-protein interactions crucial for cancer cell survival. The title compound represents a promising scaffold for the development of novel antineoplastic drugs.
-
Antifungal Properties: The 1,2,4-triazole core is a well-established pharmacophore in antifungal drugs. The thiol substituent can also contribute to the antifungal activity. Therefore, 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives are attractive candidates for the development of new agents to combat fungal infections, particularly those caused by resistant strains.[2]
Future research should focus on the derivatization of the thiol group to explore the structure-activity relationships further. Additionally, comprehensive biological screening of this compound against a panel of cancer cell lines and fungal pathogens is warranted to fully elucidate its therapeutic potential.
VI. Safety and Handling
As with all laboratory chemicals, 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
VII. Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The described two-step synthetic protocol is a reliable and efficient method for obtaining this promising heterocyclic compound. The detailed characterization data provides a benchmark for researchers to verify the identity and purity of their synthesized material. The potential applications in anticancer and antifungal drug discovery highlight the significance of this molecule and provide a strong rationale for its further investigation. It is our hope that this guide will serve as a valuable resource for the scientific community and contribute to the advancement of medicinal chemistry.
References
-
Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., & Daraji, D. G. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1244, 130900. [Link]
-
Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Li, B., Li, Q., Liu, H., Li, B., Zhang, L., & Li, Z. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6985. [Link]
-
ResearchGate. (n.d.). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. [Link]
-
Mahmood, T., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6529. [Link]
-
Semantic Scholar. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Overview of Mercapto-1,2,4-Triazoles. J. Chem. Pharm. Res., 9(11), 132-144. [Link]
-
E-Journal of Chemistry. (2016). Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A New Chromogenic Reagent for Extractive Spectrophotometric. E-Journal of Chemistry, 2016. [Link]
-
SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-methyl-5-phenyl-. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (3-trifluoromethyl-4-methyl-5-mercapto-1,2,4 triazole). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2022). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 12(1), 11756. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4983. [Link]
-
Gontijo, R. J., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5343. [Link]
-
El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA. [Link]
-
SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-(4-chlorophenyl)-5-(2-thienylmethyl)-. Retrieved from [Link]
-
Ginekologia i Położnictwo. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Położnictwo, 2023. [Link]
-
Kumar, A., et al. (2022). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
-
Oriental Journal of Chemistry. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 38(2). [Link]
-
PubChem. (n.d.). 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
